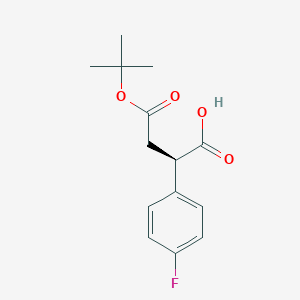
(R)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and tert-butyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group and fluorophenyl moiety contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptor sites, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of fluorine.
®-4-(Tert-butoxy)-2-(4-bromophenyl)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts. These properties can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C14H17FO4 |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
Clave InChI |
MGQKIYKBMWHCFO-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


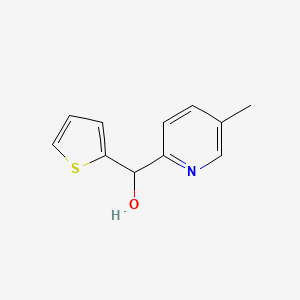
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
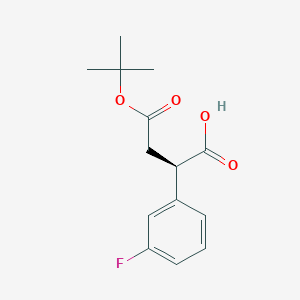
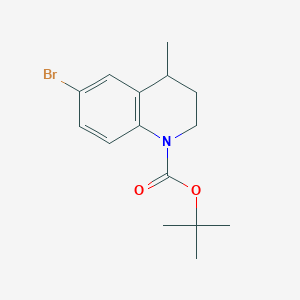
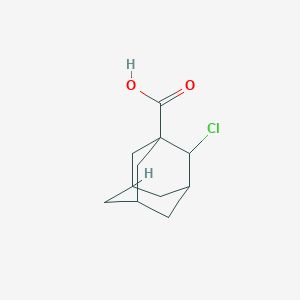
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)
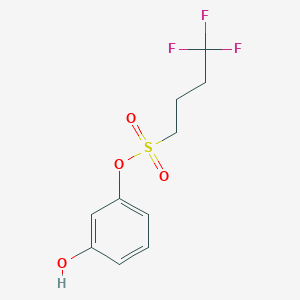
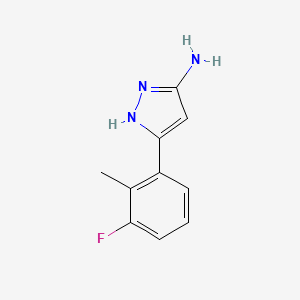
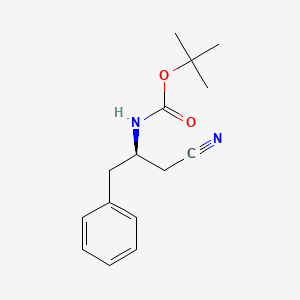
![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)
